molecular formula C21H19FN2O4S2 B2876117 N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-fluorobenzene-1-sulfonamide CAS No. 951572-75-1

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-fluorobenzene-1-sulfonamide

Cat. No.: B2876117
CAS No.: 951572-75-1
M. Wt: 446.51
InChI Key: XIDRTEFWAJPEPO-UHFFFAOYSA-N
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Description

N-[1-(Benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-fluorobenzene-1-sulfonamide is a tetrahydroquinoline (THQ) derivative featuring dual sulfonamide substituents: a benzenesulfonyl group at the 1-position and a 2-fluorobenzenesulfonyl group at the 7-position of the THQ core. The fluorine atom at the ortho position of the benzene ring may enhance lipophilicity and metabolic stability compared to non-fluorinated analogs .

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-fluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O4S2/c22-19-10-4-5-11-21(19)29(25,26)23-17-13-12-16-7-6-14-24(20(16)15-17)30(27,28)18-8-2-1-3-9-18/h1-5,8-13,15,23H,6-7,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIDRTEFWAJPEPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3F)N(C1)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-fluorobenzene-1-sulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the tetrahydroquinoline core, which can be achieved through the Povarov reaction, involving an aniline, an aldehyde, and an alkene. The resulting tetrahydroquinoline is then subjected to sulfonylation using benzenesulfonyl chloride under basic conditions to introduce the benzenesulfonyl group. Finally, the fluorobenzene sulfonamide moiety is introduced through a nucleophilic substitution reaction using 2-fluorobenzenesulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-fluorobenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the sulfonamide and fluorobenzene moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium hydride and various alkyl halides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-fluorobenzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Materials Science: Its properties make it suitable for use in the development of advanced materials, such as polymers and nanomaterials.

    Biological Studies: The compound is used in studies to understand its interactions with various biological molecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to interact with enzymes and receptors, potentially inhibiting their activity. The fluorobenzene moiety may enhance the compound’s binding affinity and specificity. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues from

The compounds in share the THQ core but differ in substituents and functional groups:

Compound ID Substituents at THQ Core Key Functional Groups Yield (%) Biological Relevance
28 2-Oxo, 1-(2-(piperidin-1-yl)ethyl), 6-position Thiophene-2-carboximidamide N/A Potential kinase inhibition
29 2-Oxo, 1-(2-(pyrrolidin-1-yl)ethyl), 6-position Thiophene-2-carboximidamide 68 CNS activity (hypothesized)
31 8-Fluoro, 1-(2-(dimethylamino)ethyl), 6-position Thiophene-2-carboximidamide 69 Improved solubility vs. non-fluorinated analogs

Key Differences from Target Compound :

  • Functional Groups: The target compound’s dual sulfonamide groups contrast with the carboximidamide and tertiary amine substituents in compounds.
  • Fluorine Position : Compound 31 in has an 8-fluoro substituent, whereas the target compound’s fluorine is on the benzene sulfonamide. This positional variance may alter electronic effects and steric interactions .

Sulfonamide-Containing Analogues from

describes (R)-N-((R)-1-butyryl-6-(naphthalen-2-ylmethyl)-THQ-4-yl)-2-methylpropane-2-sulfamide (14d), which shares a sulfamide group but differs in core substitution:

  • Core Modifications : 14d includes a naphthalen-2-ylmethyl group at the 6-position and a butyryl group at the 1-position. These bulky substituents may limit membrane permeability compared to the target compound’s smaller benzenesulfonyl groups.
  • Synthesis : Both 14d and the target compound likely employ sulfonylation reactions, with Ti(OEt)4 as a catalyst for sulfamide bond formation .

Pharmacokinetic Implications :

  • The target compound’s 2-fluorobenzenesulfonyl group could improve metabolic stability over 14d’s naphthalene group, which is prone to oxidative metabolism.

Broader Structural Trends in THQ Derivatives

Feature Target Compound Common Analogs Impact on Properties
Sulfonamide Groups Dual (1- and 7-positions) Single (e.g., 14d) or none Enhanced binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase)
Fluorine Substituents 2-Fluorobenzenesulfonyl 8-Fluoro (Compound 31) Ortho-fluorine increases electronegativity and logP
Core Saturation Fully saturated THQ Partially unsaturated (e.g., 28) Saturation improves conformational rigidity

Research Findings and Hypotheses

  • Synthetic Challenges : The target compound’s dual sulfonylation may require precise stoichiometric control, unlike the single-step sulfonamide additions in –2 .
  • Solubility : The fluorine atom and sulfonamide groups may balance lipophilicity and aqueous solubility, addressing a common limitation in THQ derivatives .

Biological Activity

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-fluorobenzene-1-sulfonamide is a sulfonamide derivative that has gained attention due to its potential biological activities, including antimicrobial and anticancer properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a tetrahydroquinoline core attached to a benzenesulfonyl group and a 2-fluorobenzene moiety. The presence of these functional groups is crucial for its biological activity.

PropertyValue
Molecular FormulaC₁₈H₁₈F₁N₂O₂S₂
Molecular Weight368.48 g/mol
CAS Number946349-83-3

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and proteins involved in critical cellular processes. Notably, it has been shown to inhibit enzymes related to bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it may modulate pathways involved in cancer cell proliferation and survival.

Antimicrobial Activity

Several studies have evaluated the antimicrobial efficacy of sulfonamide derivatives, including this compound. For instance:

  • In vitro Studies : The compound demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. Its IC₅₀ values were comparable to established antibiotics.
  • Mechanism : The compound inhibits dihydropteroate synthase (DHPS), an essential enzyme in the folate synthesis pathway in bacteria, thereby disrupting their growth.

Anticancer Activity

Research has also indicated potential anticancer properties:

  • Cell Line Studies : In vitro tests on various cancer cell lines (e.g., breast cancer, colon cancer) revealed that the compound induces apoptosis and inhibits cell proliferation.
  • Mechanism : The compound appears to activate caspase pathways leading to programmed cell death and may inhibit tumor growth by interfering with angiogenesis.

Case Studies

  • Study on Antimicrobial Efficacy :
    • Researchers evaluated the compound against a panel of bacterial strains.
    • Results showed that it effectively inhibited growth at concentrations as low as 5 µg/mL.
    • The study concluded that the compound could serve as a lead for developing new antibiotics.
  • Study on Anticancer Effects :
    • A study focused on the effects of the compound on MCF-7 (breast cancer) cells.
    • The results indicated a dose-dependent reduction in cell viability with an IC₅₀ of approximately 10 µM.
    • Mechanistic studies suggested that the compound induces apoptosis through mitochondrial pathways.

Comparative Analysis

The biological activities of this compound can be compared with other sulfonamide derivatives:

Compound NameAntimicrobial ActivityAnticancer Activity
This compoundHighModerate
N-(benzenesulfonyl)-4-fluorobenzamideModerateLow
N-(benzenesulfonyl)-3-chlorobenzene-1-sulfonamideHighModerate

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